molecular formula C8H16N2O4 B7773442 N,N'-bis(2-hydroxypropyl)oxamide CAS No. 61051-09-0

N,N'-bis(2-hydroxypropyl)oxamide

Cat. No. B7773442
CAS RN: 61051-09-0
M. Wt: 204.22 g/mol
InChI Key: OZLOFBWCGIVGSM-UHFFFAOYSA-N
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Description

“N,N’-bis(2-hydroxypropyl)oxamide” is a chemical compound with the formula C8H16N2O4 . It is also known by other synonyms such as N,N’-bis(2-hydroxypropyl)ethanediamide and N-(2-hydroxypropyl)-N’-(2-hydroxypropyl)ethane-1,2-diamide .


Synthesis Analysis

The synthesis of N,N’-bis(2-hydroxypropyl)oxamide involves the esterification of N,N’-bis(2-hydroxypropyl)oxamide (BHPOD) with boric acid (BA). Subsequently, hydroxypropyl derivatives of oxamide (OD) modified with boron are obtained as products of the reaction of BHPOD esterified boric acid with an excess of propylene carbonate (PC) .


Molecular Structure Analysis

The molecular weight of N,N’-bis(2-hydroxypropyl)oxamide is 204.22 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 204.11100700 g/mol .


Chemical Reactions Analysis

In the reactions of N,N’-bis(2-hydroxyethyl)oxamide (BHEOD) with an excess of ethylene carbonate (EC) and N,N’-bis(2-hydroxypropyl)oxamide (BHPOD) with an excess of propylene carbonate (PC), the hydroxyethoxy and hydroxypropoxy derivatives of oxamide (OD) were obtained, respectively .


Physical And Chemical Properties Analysis

N,N’-bis(2-hydroxypropyl)oxamide has a molecular weight of 204.22 g/mol and a density of 1.213g/cm3 . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 204.11100700 g/mol .

Scientific Research Applications

  • BHPOD derivatives have been used as hydroxyalkylating agents in the production of thermally stable foamed polyurethane plastics. The hydroxypropoxy derivatives of oxamide, obtained through reactions with propylene carbonate, exhibit increased thermal stability, making them suitable for manufacturing polyurethane foams with enhanced properties (Zarzyka-Niemiec, 2011).

  • Polyurethane foams created using BHPOD derivatives demonstrate slight water uptake, good dimensional stability, enhanced thermal stability, and increased compression strength. These derivatives, in reaction with propylene carbonate, have been used effectively as polyol components for the production of rigid polyurethane foams (Zarzyka, Naróg & Stagraczynski, 2012).

  • BHPOD has also been investigated for its coordinating properties in aqueous solutions and solid states, particularly in designing homo- and heterometallic species. These properties are significant for developing oxamidate-containing polynuclear species with tunable nuclearity (Ruiz et al., 1999).

  • The effect of boron presence on polyurethane foams obtained with BHPOD derivatives has been studied. The esterification of BHPOD with boric acid leads to hydroxypropyl derivatives of oxamide modified with boron, resulting in polyurethane materials with higher thermal stability and compressive strength compared to those without boron (Zarzyka, 2013).

  • BHPOD derivatives have also been explored in the synthesis of dicopper(II) complexes for potential applications in anticancer activity. These complexes demonstrate in vitro activity against selected tumor cell lines, indicating potential for medical applications (Zheng et al., 2015).

Safety And Hazards

N,N’-bis(2-hydroxypropyl)oxamide should be handled with personal protective equipment/face protection. It is advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Research is being conducted on the use of N,N’-bis(2-hydroxypropyl)oxamide in the production of polyurethane foams. The hydroxypropoxy derivatives of oxamide (OD) obtained from the reaction of N,N’-bis(2-hydroxypropyl)oxamide with propylene carbonate (PC) have been used as polyol components to obtain foamed polyurethane plastics . These foams exhibited higher thermal stability and compressive strength compared to the foams obtained with hydroxypropyl derivatives of OD which do not contain boron .

properties

IUPAC Name

N,N'-bis(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-5(11)3-9-7(13)8(14)10-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLOFBWCGIVGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976550
Record name N~1~,N~2~-Bis(2-hydroxypropyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~2~-Bis(2-hydroxypropyl)ethanediamide

CAS RN

61051-09-0
Record name NSC137945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Bis(2-hydroxypropyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
I Zarzyka‐Niemiec - Journal of applied polymer science, 2011 - Wiley Online Library
Studies on obtaining and hydroxypropyl properties of oxamide (OD) derivatives with contribution of OD and N,N′‐bis(2‐hydroxypropyl)oxamide (BHPOD) were carried out. As a …
Number of citations: 7 onlinelibrary.wiley.com
I Zarzyka, D Naróg… - Journal of applied polymer …, 2012 - Wiley Online Library
In the reactions of N,N′‐bis(2‐hydroxyethyl)oxamide (BHEOD) with an excess of ethylene carbonate (EC) and N,N′‐bis(2‐hydroxypropyl)oxamide (BHPOD) with an excess of …
Number of citations: 6 onlinelibrary.wiley.com
I Zarzyka - e-Polymers, 2013 - degruyter.com
The results of esterification of N,N'-bis(2-hydroxypropyl)oxamide (BHPOD) with the use of boric acid (BA) have been described. Subsequently hydroxypropyl derivatives of oxamide (OD…
Number of citations: 5 www.degruyter.com
I Zarzyka, T Pacześniak… - Journal of Cellular Plastics, 2021 - journals.sagepub.com
In this work the results of the research on modification of rigid polyurethane foams properties by new polyols with borate and oxamide groups have been presented. Propylene glycols …
Number of citations: 3 journals.sagepub.com
R Karunakaran, SP Sadanandan - Research Journal of …, 2016 - hero.epa.gov
Glioma, a malignant tumor arises from glial cells of brain. The process of DNA base excision repair (BER) modulation plays a vital role in chemotherapy response of glioma. Among the …
Number of citations: 0 hero.epa.gov
I Zarzyka - Journal of Polymer Engineering, 2015 - degruyter.com
Hydroxyalkyl derivatives containing oxamidoester and oxamide fragments have been separately obtained using oxamic acid, oxamide and alkylene carbonates. It has been proven that …
Number of citations: 2 www.degruyter.com
I Zarzyka, A Bialkowska, T Paczesniak… - Journal of Cellular …, 2018 - journals.sagepub.com
In this work, the research results of the synthesis and properties of the polyols with the oxamidoester group, obtained in the reaction of N-substituted morpholine-2,3-dione derivatives …
Number of citations: 1 journals.sagepub.com

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